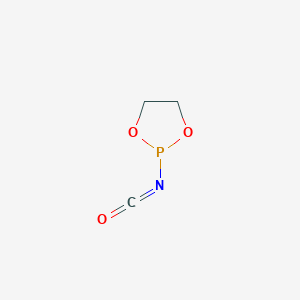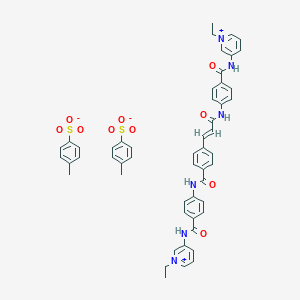
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium, also known as EOPQ, is a quinoxaline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EOPQ is a positively charged molecule that can interact with negatively charged biomolecules, making it a promising candidate for a variety of biological applications.
Mecanismo De Acción
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium works by binding to negatively charged biomolecules through electrostatic interactions. Once bound, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium emits fluorescence, which can be detected using a fluorescence microscope.
Efectos Bioquímicos Y Fisiológicos
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal probe for visualizing biomolecules in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium is its high specificity for negatively charged biomolecules, which allows for selective visualization of these molecules in cells and tissues. However, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has limited applications in studying neutral or positively charged biomolecules. Additionally, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has a relatively short half-life and can be toxic at high concentrations, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium in scientific research. One potential application is in the development of new diagnostic tools for diseases such as cancer, which are characterized by changes in the distribution of biomolecules in cells and tissues. Additionally, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium could be used to study the dynamics of biomolecule interactions in living cells and tissues, providing new insights into cellular processes such as gene expression and protein signaling. Finally, further research is needed to optimize the synthesis and use of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium in scientific research, including the development of new derivatives with improved properties.
Métodos De Síntesis
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium can be synthesized through a multi-step process that involves the reaction of 2-phenylquinoxaline with ethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then oxidized using hydrogen peroxide to produce 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium.
Aplicaciones Científicas De Investigación
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has been found to have various applications in scientific research. One of the most significant applications of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium is in the field of fluorescence microscopy. 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium can be used as a fluorescent probe to visualize the distribution of negatively charged biomolecules such as DNA, RNA, and proteins in cells and tissues.
Propiedades
Número CAS |
16007-76-4 |
|---|---|
Nombre del producto |
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium |
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-ethyl-1-oxido-2-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C16H14N2O/c1-2-13-16(12-8-4-3-5-9-12)18(19)15-11-7-6-10-14(15)17-13/h3-11H,2H2,1H3 |
Clave InChI |
DTDAISANQIVFLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
SMILES canónico |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Sinónimos |
2-Ethyl-3-phenylquinoxaline 4-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)





